

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Pyrrolopyrimidines

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Compound of Interest

Compound Name: *3-nitro-1H-pyrrolo[2,3-*b*]pyridine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on the pyrrolopyrimidine scaffold, a core motif in numerous biologically active compounds and approved pharmaceuticals. The protocols detailed herein, including microwave-assisted methods, offer efficient pathways to synthesize a diverse range of substituted pyrrolopyrimidines, which are pivotal in drug discovery, particularly in the development of kinase inhibitors.

Introduction

The pyrrolopyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry due to its presence in various natural products and its ability to modulate the activity of numerous enzymes.^{[1][2]} The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkenyl substituents onto the pyrrolopyrimidine ring system.^{[2][3]} This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.^[4]

Palladium-catalyzed Suzuki-Miyaura reactions of halogenated pyrrolopyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively utilized in the synthesis of potent inhibitors of various kinases, including Janus

kinase (JAK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).^{[2][5]} Microwave-assisted protocols have emerged as a highly efficient method, significantly reducing reaction times from hours to minutes and often improving yields.^{[6][7]}

This document provides detailed experimental protocols, data on substrate scope, and visualizations of the reaction workflow and mechanism to aid researchers in the successful application of the Suzuki-Miyaura cross-coupling for the synthesis of novel pyrrolopyrimidine derivatives.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions with various substituted pyrrolopyrimidines and boronic acids, showcasing the versatility of this methodology.

Table 1: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines with Various Boronic Acids

Entry	Pyrrol opyri midin e Subst rate	Boro nic Acid	Catal yst (mol %)	Base	Solve nt	Temp (°C)	Time	Yield (%)	Refer ence
1	4- Chloro -7H- pyrrolo [2,3- d]pyri midine	Phenyl boroni c acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	1,4- Dioxan e/H ₂ O	100	15 min (MW)	85	[6]
2	4- Chloro -7H- pyrrolo [2,3- d]pyri midine	4- Metho xyphe nylbor onic acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	1,4- Dioxan e/H ₂ O	100	15 min (MW)	92	[6]
3	4- Chloro -7H- pyrrolo [2,3- d]pyri midine	3- Fluoro phenyl boroni c acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	1,4- Dioxan e/H ₂ O	100	15 min (MW)	78	[6]
4	4- Chloro -7H- pyrrolo [2,3- d]pyri midine	2- Thioph enebor onic acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	1,4- Dioxan e/H ₂ O	100	15 min (MW)	75	[6]

	4-								
	Chloro								
	-2-								
5	methyl	Phenyl	Pd(dp -7H- pyrrolo	boroni c acid	pf)Cl ₂ (5)	Na ₂ C O ₃	DME/ H ₂ O	90	12 h
	[2,3- d]pyri midine								[2]
	4-								
	Chloro								
	-2-	4-							
6	amino-	Methyl	Pd(OA 7H- pyrrolo	phenyl boroni	c) ₂ /SP hos (2)	K ₃ PO ₄	1,4- Dioxan e/H ₂ O	100	1 h
	[2,3- d]pyri midine	c acid							[8]

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Note: The Suzuki-Miyaura coupling of 2,4-dichloropyrrolopyrimidines generally shows high regioselectivity for the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[2][6]

Entry	Boro nic Acid (1.1 equiv)		Catal yst (mol %)	Base	Solve nt	Temp (°C)	Time	Produ ct	Yield (%)	Refer ence
	Phenyl boroni c acid	Pd(PP h ₃) ₄ (5)								
1	4-				1,4-			2-		
	Phenyl boroni c acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	Dioxan e/H ₂ O		70	2 h	Chloro -4- phenyl pyrrolo [2,3- d]pyri midine	82	[2]
2	4-				1,4-			2-		
	Fluoro phenyl boroni c acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	Dioxan e/H ₂ O		70	2 h	Chloro -4-(4- fluorop henyl)- 7H- pyrrolo [2,3- d]pyri midine	79	[2]
3	3-				1,4-			2-		
	Amino phenyl boroni c acid	Pd(PP h ₃) ₄ (5)	K ₂ CO ₃	Dioxan e/H ₂ O		70	3 h	Chloro -4-(3- amino phenyl)-7H- pyrrolo [2,3- d]pyri midine	75	[2]

								2-			
								Chloro			
								-4-			
								(pyridi			
								n-3-			
4	Pyridin	-3-	Pd(PPh ₃) ₄	K ₂ CO ₃	1,4-Dioxan	80 °C	4 h	yl)-7H-pyrrolo[2,3-d]pyrimidine	68		[2]
	ylboro	nic	(5)		e/H ₂ O						
	acid										

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of dichloropyrimidines and is applicable to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.[\[6\]](#)

Materials:

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)
- Aryl or heteroaryl boronic acid (1.1 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
- Potassium carbonate (K₂CO₃) (3.0 mmol)
- 1,4-Dioxane (4 mL, degassed)
- Water (2 mL, degassed)
- 10 mL microwave reactor vial with a stir bar

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired boronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (2 mL) to the vial.
- Seal the vial with a cap and place it in the microwave reactor.
- Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
- After the reaction is complete, allow the vial to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).
- Extract the aqueous phase with ethyl acetate (3 x 30 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine under Conventional Heating

This protocol describes the regioselective synthesis of 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidines.^[2]

Materials:

- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)
- Arylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) $[\text{Pd}(\text{dppf})\text{Cl}_2]$ (0.03 mmol, 3 mol%)
- Sodium carbonate (Na_2CO_3) (2.0 mmol)
- 1,2-Dimethoxyethane (DME) (10 mL)
- Water (2 mL)
- Round-bottom flask with a condenser and magnetic stirrer
- Nitrogen or Argon atmosphere
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

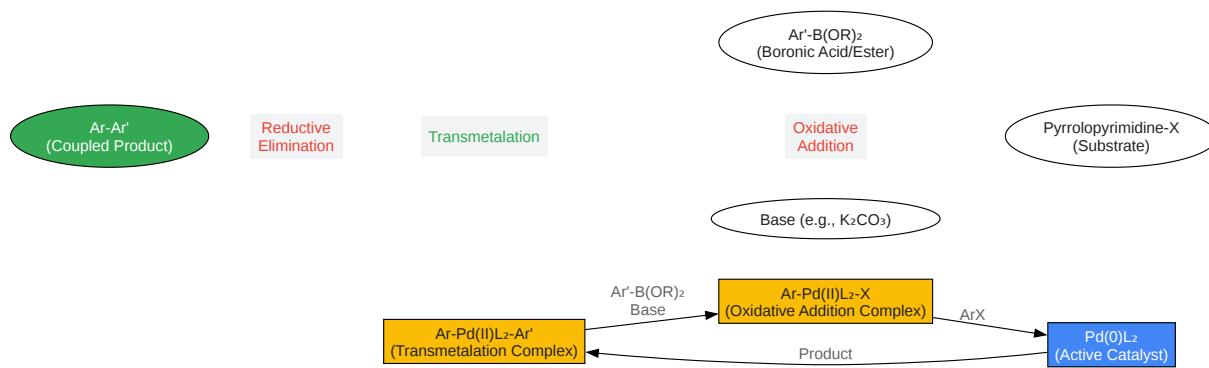
Procedure:

- To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 mmol).
- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
- Add degassed 1,2-dimethoxyethane (10 mL) and water (2 mL) to the flask.
- Heat the reaction mixture to 70-80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

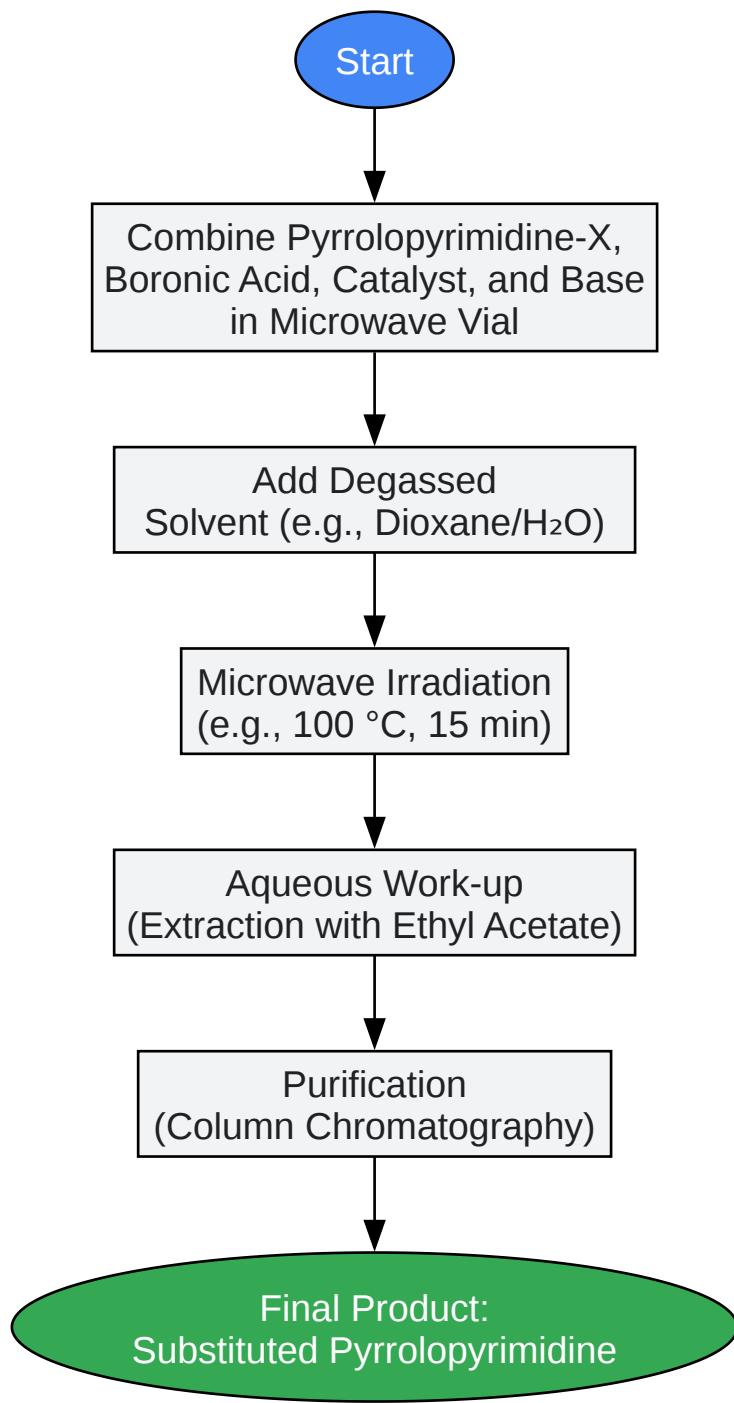
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling



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Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Logical Relationship of Reaction Components



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Caption: Logical relationship of components in a Suzuki-Miyaura reaction.

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